
NMDA receptor modulator 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NMDA receptor modulator 4, also known as EU1794-4, is a negative allosteric modulator of NMDA receptors. NMDA receptors are ligand-gated ion channels that mediate a slow, calcium-permeable component of excitatory synaptic currents. These receptors are involved in several important brain functions, including learning and memory, and have also been implicated in neuropathological conditions and acute central nervous system injury .
准备方法
The synthesis of NMDA receptor modulator 4 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of intermediate compounds. The synthetic route often involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up the laboratory synthesis process to produce larger quantities of the compound .
化学反应分析
Pharmacokinetic Profile of CNS4
CNS4 demonstrates rapid absorption and brain penetration, as shown in preclinical studies:
Parameter | Plasma (µg/ml) | Brain (µg/ml) | Ratio (Brain/Plasma) |
---|---|---|---|
Cmax | 54.5 | 3.3 | 6% |
Tmax (hours) | 0.25 | 0.25 | - |
CNS4 reaches peak plasma and brain concentrations within 15 minutes post-intraperitoneal injection, with a brain-to-plasma ratio of 6%, indicating moderate blood-brain barrier permeability .
EU1794-4: A Bimodal Allosteric Modulator
EU1794-4 exhibits concentration-dependent dual effects on GluN2D-containing NMDA receptors:
-
Low concentrations (1–10 µM): Potentiate receptor activity by enhancing channel open probability.
-
High concentrations (>10 µM): Inhibit receptor currents via pore block.
Parameter | GluN1/GluN2D (EU1794-4) |
---|---|
Kd (kinetic) | 1.1 µM |
Association Rate | 2.1 × 10⁶ M⁻¹s⁻¹ |
Dissociation Rate | 0.0023 s⁻¹ |
This bimodal action is attributed to distinct binding sites: a high-affinity extracellular domain site for potentiation and a low-affinity channel pore site for inhibition .
CNS4: Glutamate Concentration-Dependent Modulation
CNS4 selectively modulates GluN2A and GluN2D subunits, showing:
-
GluN2A inhibition at low glutamate concentrations (IC₅₀ = 79 nM).
-
GluN2D potentiation at high glutamate concentrations (EC₅₀ = 27 nM).
Receptor Subtype | Modulation Type | Potency (IC₅₀/EC₅₀) |
---|---|---|
GluN2A | Inhibition | 79 nM |
GluN2D | Potentiation | 27 nM |
This dual modulation underlies its analgesic and stress-mitigating effects in vivo .
Analgesic Activity
-
Hotplate Test: CNS4 increased escape latency by 2.18-fold vs. saline and 1.78-fold vs. meloxicam .
-
Fear Conditioning: Enhanced fear memory consolidation (freezing latency reduced from 11.78s to 4.42s) and extinction (increased from 3.56s to 15.08s) .
Neurochemical Specificity
-
No locomotor impairment observed in 8/9 behavioral parameters.
-
Increased sucrose intake (4.5-fold) post-stress, suggesting anti-anhedonic effects .
Binding Sites and Conformational States
-
EU1794-4 binds at the GluN2D extracellular domain, stabilizing pre-active states (PDB: 8E93) and altering agonist efficacy .
-
CNS4 interacts with the GluN2A S2-M3 linker, disrupting Mg²⁺ block under depolarized conditions .
Modulator | Key Binding Regions | Functional Outcome |
---|---|---|
EU1794-4 | GluN2D ATD/LBD interface | State-dependent potentiation |
CNS4 | GluN2A S2-M3/M4 segments | Voltage-dependent inhibition |
Clinical Implications and Limitations
科学研究应用
NMDA receptor modulator 4 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of NMDA receptors. In biology, it is used to investigate the role of NMDA receptors in various physiological processes, including synaptic plasticity, learning, and memory. In medicine, NMDA receptor modulators are being explored as potential treatments for psychiatric disorders such as depression and schizophrenia, as well as neurodegenerative conditions like Alzheimer’s disease . In industry, these compounds are used in the development of new therapeutic agents and in the study of drug-receptor interactions .
作用机制
NMDA receptor modulator 4 exerts its effects by binding to a specific site on the NMDA receptor, which leads to a reduction in the receptor’s activity. This modulation occurs through an allosteric mechanism, where the binding of the modulator changes the conformation of the receptor, thereby reducing its ability to conduct ions. The molecular targets of this compound include the GluN1 and GluN2A subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium flux and the modulation of synaptic transmission .
相似化合物的比较
NMDA receptor modulator 4 is unique in its ability to reduce both the overall current that flows following receptor activation and the flux of calcium ions relative to monovalent cations. Similar compounds include other NMDA receptor modulators such as memantine, acamprosate, and d-cycloserine. These compounds also target NMDA receptors but may have different mechanisms of action and therapeutic applications. For example, memantine is used in the treatment of Alzheimer’s disease, while acamprosate is used to maintain abstinence in alcohol-dependent patients .
生物活性
N-Methyl-D-Aspartate (NMDA) receptors are a subtype of glutamate receptors that play critical roles in synaptic plasticity, learning, and memory. Modulating these receptors can have significant therapeutic implications for various neurological disorders. NMDA receptor modulator 4 (NRM4), also known as Compound 169, is a potent modulator with promising biological activity. This article explores the biological activity of NRM4, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
NMDA receptors require the binding of two co-agonists, glutamate and glycine, for activation. NRM4 modulates these receptors by selectively influencing the activity of different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) within the NMDA receptor complex. The modulation can enhance or inhibit receptor activity depending on the specific subtype targeted.
- GluN2A: NRM4 has been shown to potentiate neuroprotective effects through this subunit.
- GluN2D: Conversely, NRM4 inhibits this subunit's activity at higher glutamate concentrations, demonstrating a nuanced approach to NMDA receptor modulation .
Pharmacological Profile
The pharmacokinetic properties of NRM4 have been characterized in vivo. Key findings include:
- Absorption: NRM4 reaches peak plasma concentrations approximately 15 minutes post-administration.
- Distribution: It exhibits a brain-to-plasma concentration ratio indicating effective central nervous system penetration.
- Metabolism: Preliminary studies suggest that NRM4 undergoes metabolic transformations primarily via CYP450 enzymes .
Analgesic Effects
Recent studies have demonstrated that NRM4 exhibits significant analgesic properties. In animal models, it has been shown to:
- Increase escape latency in hotplate assays by 2.18-fold compared to saline controls.
- Enhance pain response mechanisms without altering locomotion parameters .
Cognitive and Behavioral Effects
NRM4 also influences cognitive functions related to fear memory and extinction:
- In fear conditioning experiments, NRM4 improved fear memory retention and extinction rates in male mice.
- It significantly reduced freezing latency during recall tasks, indicating enhanced cognitive processing under stress .
Case Studies and Research Findings
A series of studies have evaluated the efficacy of NRM4 in various contexts:
-
Study on Pain Management:
- Objective: To assess the analgesic effects of NRM4 in chronic pain models.
- Results: Demonstrated significant reduction in pain behaviors compared to control groups.
- Study on Cognitive Enhancement:
Comparative Analysis of NMDA Receptor Modulators
The following table summarizes the comparative effects of various NMDA receptor modulators including NRM4:
Compound | Target Subunits | Analgesic Effect | Cognitive Enhancement | Notes |
---|---|---|---|---|
NRM4 | GluN2A/GluN2D | Yes | Yes | Potent modulator with dual action |
Memantine | GluN2B | Yes | Limited | Approved for Alzheimer's disease |
Ifenprodil | GluN2B | No | Yes | Selective for developmental CNS |
D-Cycloserine | Glycine site | No | Yes | Enhances memory retrieval |
属性
分子式 |
C13H9F3N2O3S |
---|---|
分子量 |
330.28 g/mol |
IUPAC 名称 |
5-[(3R)-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)6-1-2-9-8(3-6)21-5-10(22-9)7-4-17-11(19)12(20)18-7/h1-4,10H,5H2,(H,17,19)(H,18,20)/t10-/m0/s1 |
InChI 键 |
IYPSHXAEEWBZGE-JTQLQIEISA-N |
手性 SMILES |
C1[C@H](SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
规范 SMILES |
C1C(SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。